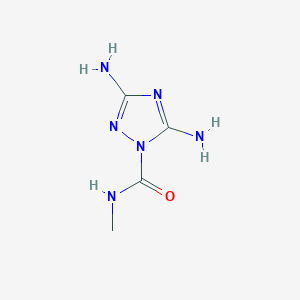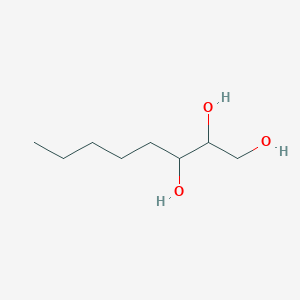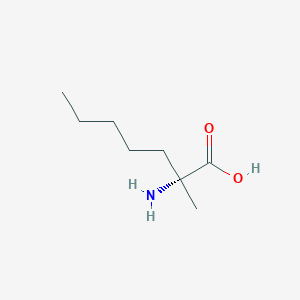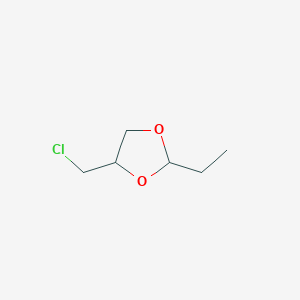
2-(Methacryloyloxy)ethyl phthalate mono
Vue d'ensemble
Description
2-(Methacryloyloxy)ethyl phthalate monoester is a cross-linking agent that can be used in tissue culture. It is also a photosensitising chemical that has been shown to increase the efficiency of energy production in cells, and clinical studies have shown it to lower blood pressure and reduce the risk of cardiovascular disease .
Synthesis Analysis
The synthesis of 2-(Methacryloyloxy)ethyl phthalate monoester involves complex chemical reactions. The solvent effect of TFE and ionic liquid on the tacticity of polymer was negligible .
Molecular Structure Analysis
The molecular formula of 2-(Methacryloyloxy)ethyl phthalate monoester is C14H13O6. Its exact mass is 277.07 and its molecular weight is 277.253 .
Chemical Reactions Analysis
2-(Methacryloyloxy)ethyl phthalate monoester is a combustible substance. It forms explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapours is possible in the event of fire .
Physical And Chemical Properties Analysis
2-(Methacryloyloxy)ethyl phthalate monoester is a colourless to light yellow transparent liquid or solid powder. It has a flash point of 172 °C, a refractive index of 1.52, and a specific gravity (20/20) of 1.23. It is soluble in DMSO .
Applications De Recherche Scientifique
However, this compound is a type of methacrylate, which are commonly used in the production of polymers. Methacrylates are known for their versatility and are used in a wide range of applications, from medical and dental products to automotive and architectural applications. They are also used in coatings, adhesives, sealants, inks, and other specialty applications.
- This compound is a type of methacrylate, which are commonly used in the production of polymers .
- Methacrylates are known for their versatility and are used in a wide range of applications, from medical and dental products to automotive and architectural applications .
- They are also used in coatings, adhesives, sealants, inks, and other specialty applications .
- This compound can be used in the synthesis of multi-stimuli responsive copolymers by reversible deactivation radical polymerization protocols .
- These polymers can respond to physical, chemical, and biological external stimuli .
- “Click” reactions are used to combine macromolecular precursors or to introduce specific functional groups in the target structure .
- This compound can be used in the production of heat reactive aromatic resin .
- The resin solution can be thermally cured to a cross-linked polyimide .
Polymer Synthesis
Multi-Stimuli Responsive Polymers
Heat Reactive Aromatic Resin
Raw Material and Intermediate
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQBJLHOPOSODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885397 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Mono(2-methacryloyloxyethyl) phthalate | |
CAS RN |
27697-00-3 | |
| Record name | Mono(2-methacryloyloxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(methacryloyloxy)ethoxycarbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)


![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)



![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)